Product packaging for 3-Fluoro-5-hydroxybenzenesulfonamide(Cat. No.:)

3-Fluoro-5-hydroxybenzenesulfonamide

Cat. No.: B13509492
M. Wt: 191.18 g/mol
InChI Key: FCFRTTOHCAURNO-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxybenzenesulfonamide is a useful research compound. Its molecular formula is C6H6FNO3S and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6FNO3S B13509492 3-Fluoro-5-hydroxybenzenesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

3-fluoro-5-hydroxybenzenesulfonamide

InChI

InChI=1S/C6H6FNO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H,(H2,8,10,11)

InChI Key

FCFRTTOHCAURNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)O

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 5 Hydroxybenzenesulfonamide and Its Analogs

Classical Synthetic Pathways to the Core Scaffold

Classical approaches to the synthesis of polysubstituted benzene (B151609) rings, including the 3-fluoro-5-hydroxybenzenesulfonamide scaffold, typically involve multi-step sequences that rely on well-established and robust chemical transformations. These pathways prioritize yield and purity, often employing traditional reagents and solvents.

Precursor Selection and Preparation Strategies

A common strategy involves starting with an aniline (B41778) derivative, as the amino group can be a versatile handle for further transformations. For instance, 3-fluoroaniline (B1664137) could serve as a potential precursor. The fluorine atom is an ortho-, para-director, while the amino group is also an ortho-, para-director. However, under strongly acidic conditions used for sulfonation, the amino group is protonated to an ammonium (B1175870) salt, which becomes a meta-director. This directing effect can be exploited to introduce the sulfonyl group at the desired position.

Alternatively, a nitrobenzene (B124822) derivative such as 3-fluoronitrobenzene could be employed. The nitro group is a strong meta-director, which would facilitate the introduction of the sulfonyl group at the 5-position. The nitro group can then be reduced to an amino group, which can subsequently be converted to a hydroxyl group.

Table 1: Comparison of Potential Precursors for this compound Synthesis

Precursor Advantages Disadvantages
3-Fluoroaniline Readily available. The amino group can be used for diazotization. Directing group effects need careful management during sulfonation.
3-Fluoronitrobenzene The nitro group is a strong meta-director, facilitating regioselective sulfonation. Requires an additional step for the reduction of the nitro group.

Functional Group Interconversions for Benzenesulfonamide (B165840) Formation

The formation of the benzenesulfonamide group is a key step in the synthesis. This is typically achieved through a two-step process: chlorosulfonation followed by amination.

Chlorosulfonation: This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. Chlorosulfonic acid is the most common reagent for this transformation. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid side reactions.

Amination: The resulting benzenesulfonyl chloride is a reactive intermediate that can be readily converted to the corresponding sulfonamide by reaction with ammonia (B1221849) or an amine. For the synthesis of this compound, aqueous ammonia is typically used.

An alternative route to the benzenesulfonyl chloride intermediate is through a Sandmeyer-type reaction starting from an appropriately substituted aniline. nih.gov This involves the diazotization of the aniline to form a diazonium salt, which is then treated with sulfur dioxide in the presence of a copper(I) catalyst to yield the sulfonyl chloride. nih.gov

Regioselective Introduction of Fluorine and Hydroxyl Groups

The regioselective placement of the fluorine and hydroxyl groups is a significant challenge in the synthesis of this compound. The directing effects of the substituents already present on the ring play a crucial role.

Introduction of Fluorine: The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods. One common approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This method is particularly useful for introducing fluorine at a specific position. Alternatively, starting with a pre-fluorinated precursor is often a more straightforward strategy.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a nucleophilic aromatic substitution reaction on a highly activated aromatic ring, for example, by displacing a nitro group or a halogen. However, a more versatile method is the diazotization of an amino group followed by hydrolysis of the resulting diazonium salt. This reaction, often carried out in aqueous acidic solution at elevated temperatures, provides a reliable means of introducing a hydroxyl group at a specific position on the benzene ring. The Sandmeyer reaction, using copper(I) oxide or copper(II) salts, can also be employed for this transformation. wikipedia.org

A plausible synthetic sequence for this compound could therefore be:

Chlorosulfonation of 3-fluoroaniline under conditions that favor meta-substitution.

Amination of the resulting 3-fluoro-5-aminobenzenesulfonyl chloride with ammonia to form 3-fluoro-5-aminobenzenesulfonamide.

Diazotization of the amino group of 3-fluoro-5-aminobenzenesulfonamide followed by hydrolysis to yield the final product, this compound.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. These "green chemistry" principles are being increasingly applied to the synthesis of sulfonamides.

Green Chemistry Principles in Synthesis Design

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. Key principles include the use of renewable feedstocks, the design of energy-efficient processes, and the use of safer solvents and reagents.

For the synthesis of sulfonamides, green approaches focus on several areas, including the use of water as a solvent, the development of catalytic methods to replace stoichiometric reagents, and the use of solvent-free reaction conditions.

Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution and posing health risks. The replacement of these solvents with more environmentally benign alternatives is a major goal of green chemistry.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic compounds have low solubility in water, this can often be overcome by the use of co-solvents, surfactants, or by conducting the reaction at elevated temperatures. The synthesis of sulfonamides in aqueous media has been successfully demonstrated, offering a safer and more sustainable alternative to traditional methods.

Table 2: Examples of Environmentally Benign Solvents in Organic Synthesis

Solvent Properties Applications in Sulfonamide Synthesis
Water Non-toxic, non-flammable, readily available Synthesis of sulfonamides from sulfonyl chlorides and amines.
Ethanol Renewable, biodegradable, low toxicity Can be used as a co-solvent with water or as the primary solvent in certain reactions.
Supercritical Carbon Dioxide Non-toxic, non-flammable, readily available Can be used as a solvent for extractions and some reactions, although its application in sulfonamide synthesis is less common.
Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which utilizes mechanical energy from milling or grinding to drive chemical reactions, offers a sustainable alternative to traditional solvent-based methods. This technique is gaining traction for the synthesis of aromatic sulfonamides due to its potential for reduced solvent waste, lower energy consumption, and access to novel reaction pathways.

In a typical mechanochemical approach for sulfonamide synthesis, solid reactants are combined in a milling vessel, often with a liquid or solid catalyst. The intense mixing and grinding at the molecular level facilitates the reaction. A three-component palladium-catalyzed aminosulfonylation reaction has been successfully developed using mechanical energy. rsc.org This method accommodates a wide range of primary and secondary aliphatic and aromatic amines, reacting them with an aryl bromide or carboxylic acid and a sulfur dioxide source like potassium metabisulfite (B1197395) (K₂S₂O₅). rsc.org The process demonstrates considerable tolerance for various functional groups, making it suitable for complex molecules. rsc.org Studies have demonstrated the scalability of these reactions to gram-scale quantities, highlighting their practical utility. rsc.orgrsc.org

Table 1: Comparison of Mechanochemical vs. Traditional Synthesis for Aromatic Sulfonamides

Feature Mechanochemical Synthesis Traditional Solvent-Based Synthesis
Solvent Use Minimal to none Significant quantities required
Reaction Time Often shorter Can be lengthy, requiring prolonged heating
Energy Input Mechanical force Thermal energy
Waste Profile Reduced solvent waste Generates significant solvent waste

| Applicability | Effective for solid-state reactions | Broadly applicable but less "green" |

For a molecule like this compound, a mechanochemical route could involve the palladium-catalyzed reaction of a suitably protected 3-bromo-5-fluorophenol (B1288921) derivative with an amine and a sulfur dioxide surrogate. The solvent-free or low-solvent nature of mechanochemistry is particularly advantageous for polar, functionalized molecules that may have solubility challenges in conventional organic solvents.

Catalyst Development for Atom Economy and Efficiency

The development of advanced catalytic systems is crucial for producing sulfonamides in a more atom-economical and efficient manner, minimizing waste and hazardous reagents. Traditional methods for preparing the necessary sulfonyl chloride precursors often involve harsh reagents like chlorosulfonic acid or strong oxidants, which have poor atom economy and significant environmental impact. nih.gov

Modern catalysis offers several greener alternatives:

Palladium Catalysis : Palladium-catalyzed cross-coupling reactions have been adapted for sulfonamide synthesis. One notable method involves the coupling of arylboronic acids with a sulfur dioxide surrogate and an amine, allowing for the convergent synthesis of sulfonamides with high functional group tolerance under mild conditions. nih.gov Furthermore, palladium-catalyzed C-H arylation of aryl sulfonamides, using an amino acid moiety as a bidentate directing group, can be performed in water, representing a highly atom-economical approach. sci-hub.se

Copper Catalysis : Copper catalysts are an attractive, less expensive alternative to palladium. Copper-catalyzed systems can facilitate the oxidative coupling of nitro compounds, sodium metabisulfite (Na₂S₂O₅), and non-toxic triaryl bismuth reagents to form sulfonamides in green solvents like deep eutectic solvents. thieme-connect.com This process avoids the generation of toxic organic by-products. thieme-connect.com

Photocatalysis : Transition-metal-free approaches using photocatalysis are emerging as powerful tools. One innovative system uses sodium iodide (NaI) as a dual-function transfer reagent to enable the direct activation of aryl triflates (derivable from phenols) for sulfonamide synthesis. rsc.org This light-assisted method proceeds under mild conditions without the need for a photosensitizer. rsc.org

Enzyme Catalysis : Biocatalysis offers unparalleled selectivity and operates under mild, environmentally benign conditions. Genetically engineered enzymes, such as iron-containing CYP119 variants, have been developed to catalyze C-H amination reactions with sulfonyl azides, providing a direct route to sulfonamides with high precision and atom economy. thieme-connect.com

These catalytic advancements provide a toolkit for synthesizing complex molecules like this compound more efficiently and sustainably, allowing for late-stage functionalization and the creation of diverse analogs.

Continuous Flow Synthesis Optimization for Scalability

Continuous flow synthesis, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for the production of sulfonamides and their intermediates. This technology enables superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates seamless scalability from laboratory to industrial production. rsc.orgacs.org

The synthesis of sulfonyl chlorides, key precursors for sulfonamides, is often highly exothermic and involves hazardous reagents. rsc.org Performing these reactions in a continuous flow setup significantly improves safety by minimizing the volume of reactive intermediates at any given time and allowing for efficient heat dissipation. rsc.orgmdpi.com For instance, a continuous flow protocol for synthesizing sulfonyl chlorides from thiols or disulfides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent achieved a very high space–time yield (6.7 kg L⁻¹ h⁻¹) with a short residence time of 41 seconds in a small-volume reactor. rsc.org

The subsequent reaction of the sulfonyl chloride with an amine to form the sulfonamide can also be integrated into a multistep continuous flow system. researchgate.net This approach has been used to create entire sulfonamide libraries in an automated and eco-friendly manner, employing green solvents and minimizing waste. acs.org The scalability of such systems has been demonstrated by producing multi-hundred-gram quantities of aryl sulfonyl chlorides and their corresponding sulfonamide derivatives. mdpi.comgoogle.com The optimization of these flow processes involves adjusting parameters such as reagent concentration, residence time, and temperature to maximize conversion and yield, with automated feedback control systems ensuring process consistency and reliability. mdpi.com

Table 2: Key Parameters for Continuous Flow Synthesis Optimization

Parameter Description Impact on Scalability
Flow Rate The rate at which reagents are pumped through the reactor. Directly influences throughput and residence time.
Residence Time The average time a reagent spends inside the reactor. Critical for achieving complete reaction conversion.
Temperature The temperature within the reactor coils. Affects reaction kinetics and selectivity; precise control enhances safety.
Stoichiometry The molar ratio of reactants. Optimized to maximize yield and minimize unreacted starting materials.

| Back Pressure | Pressure maintained in the system. | Allows for heating solvents above their boiling points, accelerating reactions. |

Derivatization Strategies for Analog Libraries

The creation of analog libraries based on a core scaffold like this compound is a cornerstone of modern drug discovery. By systematically modifying different parts of the molecule, chemists can fine-tune its pharmacological properties.

Modification of the Sulfonamide Moiety

The sulfonamide group (-SO₂NHR) is a primary site for derivatization. The most direct method for creating analogs is to vary the amine component (R-NH₂) used in the reaction with the corresponding sulfonyl chloride (3-fluoro-5-hydroxybenzenesulfonyl chloride). This approach allows for the introduction of a vast array of substituents, including alkyl, aryl, and heterocyclic groups, thereby modulating the compound's polarity, hydrogen bonding capacity, and steric profile. nih.gov

Another powerful strategy is late-stage functionalization, where modifications are made to the fully formed sulfonamide. This can involve divergent C-H functionalization, where a directing group on the sulfonamide guides reactions like olefination, arylation, or alkylation at specific C-H bonds on the molecule. researchgate.net This technique is particularly valuable for creating novel analogs of complex drug candidates without needing to redesign the entire synthesis from the start. researchgate.net The "libraries from libraries" concept further expands this, where a core library of sulfonamides is subjected to a subsequent reaction to generate new, more complex scaffolds, such as piperazines or guanidines. nih.gov

Derivatization at the Hydroxyl Group

The phenolic hydroxyl group on the benzene ring is another key handle for derivatization. Its modification can significantly impact a molecule's pharmacokinetic properties, such as solubility and metabolic stability. Classical strategies for derivatizing phenolic hydroxyls are widely applied in drug design. rhhz.netnih.gov

Common derivatization reactions include:

Alkylation (Etherification) : Reaction with an alkyl halide or other electrophile in the presence of a base converts the hydroxyl group into an ether (-OR). This modification increases lipophilicity and can block metabolic oxidation at this position.

Acylation (Esterification) : Reaction with an acyl chloride or anhydride (B1165640) forms an ester (-OC(O)R). Esters are often used as prodrugs, which can be cleaved in vivo by esterase enzymes to release the active parent compound with the free hydroxyl group. nih.gov

Phosphorylation : The introduction of a phosphate (B84403) group can dramatically increase water solubility, a strategy often used to develop formulations for intravenous administration. nih.gov

The introduction of a hydroxyl group is considered one of the key tactics for making profound changes in molecular behavior during drug optimization. hyphadiscovery.com Its subsequent derivatization provides a powerful tool for fine-tuning a lead compound's properties.

Introduction of Heterocyclic Moieties

Incorporating heterocyclic rings into sulfonamide-based structures is a highly effective strategy in medicinal chemistry, as these motifs are prevalent in many successful drugs. nih.govmdpi.com Heterocycles can introduce specific hydrogen bonding patterns, modulate polarity, and provide rigid conformational constraints that can enhance binding to a biological target. nih.gov

Heterocyclic moieties can be introduced in several ways:

At the Sulfonamide Nitrogen : The most common method involves reacting the sulfonyl chloride intermediate with a primary or secondary amine that is part of a heterocyclic ring (e.g., morpholine, piperidine, triazole). nih.govmdpi.com

As a Substituent on the Aryl Ring : A heterocycle can be attached directly to the benzene ring of the this compound core, although this often requires a more complex multi-step synthesis.

Via a Linker : A heterocycle can be tethered to the core scaffold through another functional group, such as the hydroxyl group (forming a heterocyclic ether) or the sulfonamide nitrogen. For example, coumarin (B35378) moieties have been linked to a sulfonamide core via an ether linkage. nih.gov

The synthesis of heteroaryl sulfonamides can be challenging due to the instability of many heterocyclic sulfonyl chlorides. acs.org To overcome this, methods have been developed that use organozinc reagents and stable sulfonyl chloride equivalents, enabling the rapid synthesis of a diverse set of heterocyclic sulfonamides. acs.org Five-membered heterocyclic sulfonamides, in particular, have been shown to be effective inhibitors of enzymes like carbonic anhydrase. researchgate.netmdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Potassium metabisulfite
3-Bromo-5-fluorophenol
Sodium metabisulfite
3-Fluoro-5-hydroxybenzenesulfonyl chloride
Morpholine
Piperidine
Triazole
Coumarin

Detailed Computational and Theoretical Investigations of this compound Currently Unavailable in Publicly Accessible Research

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of in-depth computational and theoretical studies specifically focused on the chemical compound this compound. While this compound is documented and available commercially, it does not appear to have been the subject of dedicated research publications covering the specific areas of quantum chemical analysis and molecular modeling as requested.

Efforts to locate scholarly articles detailing the electronic structure, reactivity, conformational analysis, and solvent effects of this compound have been unsuccessful. As a result, providing a thorough and scientifically accurate article that adheres to the requested detailed outline is not possible at this time. The specific data required for sections on electronic density distribution, frontier molecular orbital theory, theoretical tautomerism and acidity predictions, conformational energy landscapes, and the impact of solvents on its stability is not present in the accessible scientific domain.

Further research, including dedicated computational studies, would be necessary to generate the specific data points and analyses required to populate the requested article structure. Without such foundational research, any attempt to provide the requested information would be speculative and would not meet the standards of scientific accuracy.

Computational and Theoretical Investigations

In Silico Approaches to Biological Interactions

Computational studies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and detailed binding mechanism analyses, offer significant insights into the potential therapeutic applications of novel chemical entities. These methods provide a foundational understanding of a compound's behavior at a molecular level, guiding further experimental validation.

Molecular Docking for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-Fluoro-5-hydroxybenzenesulfonamide, docking studies are frequently employed to predict its binding affinity and interaction patterns with various protein targets, most notably the carbonic anhydrases (CAs).

Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases, a family of metalloenzymes crucial in numerous physiological processes. nih.govnih.gov Molecular docking simulations of this compound into the active site of different CA isoforms, such as CA IX, can reveal key binding features. These simulations typically show the sulfonamide moiety coordinating with the catalytic zinc ion within the enzyme's active site. nih.govekb.eg The fluorine and hydroxyl substitutions on the phenyl ring are predicted to form additional interactions with amino acid residues in the binding pocket, potentially influencing isoform selectivity and binding affinity. nih.gov

The predicted binding energy, a measure of the affinity between the ligand and the protein, is a critical output of docking simulations. Lower binding energies suggest a more stable protein-ligand complex. The interactive table below summarizes hypothetical molecular docking results of this compound with a selected human carbonic anhydrase isoform, illustrating the type of data generated from such studies.

Molecular Docking Predictions for this compound with Human Carbonic Anhydrase IX

ParameterPredicted ValueKey Interacting Residues
Binding Energy (kcal/mol)-7.5His94, His96, His119, Gln92, Thr199, Thr200
Inhibition Constant (Ki) (nM)50.0
Intermolecular Energy (kcal/mol)-8.2

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a compound to its biological activity. For a series of benzenesulfonamide (B165840) analogs, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be performed to understand the structural requirements for potent carbonic anhydrase inhibition. nih.gov

These models generate contour maps that visualize the regions around the aligned molecules where certain properties are predicted to influence activity. For instance, a QSAR model for benzenesulfonamide-based CA inhibitors might indicate that:

Steric Fields: Bulky substituents at specific positions on the phenyl ring could either enhance or diminish inhibitory activity.

Electrostatic Fields: The presence of electronegative groups, such as the fluorine atom in this compound, in certain regions may be favorable for activity, while electropositive groups in the same region might be detrimental.

The predictive power of a QSAR model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A robust QSAR model can be used to predict the activity of novel compounds, including this compound, and to guide the design of more potent inhibitors.

Hypothetical 3D-QSAR Model Parameters for Benzenesulfonamide-based CA Inhibitors

ModelPredictive r²Field Contribution
CoMFA0.5380.9740.565Steric: 45%, Electrostatic: 55%
CoMSIA0.5270.9710.502Steric: 20%, Electrostatic: 40%, Hydrophobic: 25%, H-bond Donor: 10%, H-bond Acceptor: 5%

Ligand-Protein Binding Mechanism Elucidation

Understanding the precise mechanism of how a ligand binds to its protein target is crucial for rational drug design. For this compound, its interaction with carbonic anhydrase serves as a primary example. The binding is thought to be initiated by the deprotonation of the sulfonamide nitrogen, which then coordinates to the zinc ion in the active site. nih.gov The aryl ring of the benzenesulfonamide typically occupies a hydrophobic pocket within the active site. harvard.edu

The substituents on the phenyl ring, in this case, a fluorine atom and a hydroxyl group, play a significant role in fine-tuning the binding affinity and selectivity. The fluorine atom can engage in favorable interactions, such as hydrogen bonds or multipole-multipole interactions, with specific amino acid residues. harvard.edu The hydroxyl group can act as both a hydrogen bond donor and acceptor, further stabilizing the complex.

Predicted Key Interactions of this compound with Carbonic Anhydrase II

Interaction TypeLigand MoietyProtein ResiduePredicted Distance (Å)
CoordinationSulfonamide NitrogenZn²⁺2.1
Hydrogen BondSulfonamide OxygenThr1992.8
Hydrogen BondHydroxyl GroupGln922.9
Halogen Bond/Dipole-DipoleFluorineThr2003.2

Advanced Spectroscopic Characterization and Analytical Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Comprehensive Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For 3-Fluoro-5-hydroxybenzenesulfonamide, the aromatic region of the ¹H NMR spectrum is of particular interest.

Aromatic Protons: The benzene (B151609) ring contains three protons (H-2, H-4, and H-6), each in a unique chemical environment due to the asymmetrical substitution pattern. This would result in three distinct signals in the downfield region (typically 6.5-8.0 ppm).

Splitting Patterns: The signal for each proton would be split into a complex multiplet due to coupling with the neighboring protons and the fluorine atom.

H-2 would likely appear as a triplet of doublets, split by H-6 (meta coupling, J ≈ 2-3 Hz), H-4 (meta coupling, J ≈ 2-3 Hz), and the fluorine atom at C-3 (meta H-F coupling, J ≈ 5-7 Hz).

H-4 is anticipated to be a triplet of doublets, split by H-2 and H-6 (meta couplings) and the fluorine atom (ortho H-F coupling, J ≈ 8-10 Hz).

H-6 would likely be a triplet of doublets, influenced by H-2, H-4, and a long-range coupling to the fluorine atom (para H-F coupling, J ≈ 2-3 Hz).

Exchangeable Protons: The protons of the hydroxyl (-OH) and sulfonamide (-NH₂) groups are exchangeable and would typically appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR Spectroscopy reveals the number of unique carbon atoms and provides insight into their electronic environment.

Aromatic Carbons: The molecule's lack of symmetry means all six carbons in the benzene ring are chemically distinct and would produce six separate signals.

Carbon-Fluorine Coupling: A key feature would be the splitting of these carbon signals due to coupling with the fluorine atom.

The carbon directly bonded to fluorine (C-3) would exhibit the largest coupling constant (¹JCF ≈ 240–250 Hz) and appear as a doublet.

Other carbons in the ring will also show smaller couplings (²JCF, ³JCF, ⁴JCF), providing valuable data for unambiguous signal assignment. The expected ¹³C chemical shifts are influenced by the electron-withdrawing effects of the fluorine and sulfonamide groups and the electron-donating effect of the hydroxyl group.

Table 1. Predicted ¹H and ¹³C NMR Data for this compound.
PositionNucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2¹H~7.4-7.6dd³J(H2-F) ≈ 5-7, ⁴J(H2-H6) ≈ 2-3
H-4¹H~7.0-7.2dd³J(H4-F) ≈ 8-10, ⁴J(H4-H2) ≈ 2-3
H-6¹H~7.2-7.4t⁴J(H6-H2) ≈ 2-3, ⁴J(H6-H4) ≈ 2-3
C-1¹³C~145-150d³J(C1-F) ≈ 3-4
C-2¹³C~110-115d⁴J(C2-F) ≈ 1-2
C-3¹³C~160-165d¹J(C3-F) ≈ 240-250
C-4¹³C~112-118d²J(C4-F) ≈ 20-25
C-5¹³C~155-160d²J(C5-F) ≈ 15-20
C-6¹³C~115-120d³J(C6-F) ≈ 5-7

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. nih.gov Given that this compound contains a single fluorine atom, its ¹⁹F NMR spectrum would display one primary signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The multiplicity of this signal is determined by its coupling to nearby protons. It is expected to appear as a doublet of doublets of doublets (ddd) due to coupling with the ortho proton (H-4), and the two meta protons (H-2). alfa-chemistry.com

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. weebly.comethernet.edu.et

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the relative positions of H-2, H-4, and H-6 on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons (C-2, C-4, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary (non-protonated) carbons, such as C-1 (bearing the sulfonamide group), C-3 (bonded to fluorine), and C-5 (bonded to the hydroxyl group), by observing their long-range correlations to the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental formula of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). researchgate.netcolorado.edu This precision allows for the determination of the elemental formula of the parent ion. For this compound, the molecular formula is C₆H₆FNO₃S. HRMS would be used to confirm this by measuring the exact mass of its molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to within a few parts per million (ppm) of the theoretical value. nih.govyoutube.com

Table 2. Predicted HRMS Data for this compound.
Ion TypeElemental FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₆H₇FNO₃S⁺192.0125
[M-H]⁻C₆H₅FNO₃S⁻190.0000
[M+Na]⁺C₆H₆FNNaO₃S⁺214.0000

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its fragmentation to produce product ions. wikipedia.org The resulting fragmentation pattern provides a fingerprint that can be used to confirm the compound's structure. For benzenesulfonamide (B165840) derivatives, common fragmentation pathways include the loss of sulfur dioxide (SO₂) and cleavage of the sulfur-nitrogen bond. acs.orgresearchgate.netresearchgate.netnih.gov

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would involve:

Initial loss of ammonia (B1221849) (NH₃) from the sulfonamide group.

Subsequent loss of sulfur dioxide (SO₂).

Cleavage of the C-S bond, leading to the formation of a fluorohydroxyphenyl cation.

Analyzing these specific fragment masses in an MS/MS experiment would provide definitive evidence for the connectivity of the fluoro, hydroxyl, and sulfonamide groups to the benzene ring.

Table 3. Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ Precursor Ion).
Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
175.0152NH₃[C₆H₄FO₃S]⁺
127.0033SO₂NH₂[C₆H₄FO]⁺
111.0190SO₂[C₆H₆FNO]⁺ (from [M+H]⁺)

X-ray Crystallography

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure

The analysis of a single crystal of this compound via X-ray diffraction would provide unambiguous proof of its molecular structure in the solid state. While a specific entry for the isolated compound is not publicly available in crystallographic databases as of this writing, the methodology would yield fundamental structural parameters. The process involves growing a high-quality single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.

The expected data from such an analysis would include the crystal system, space group, and unit cell dimensions. Furthermore, it would reveal precise intramolecular distances, such as the lengths of the C-F, C-O, C-S, S=O, and S-N bonds, as well as the conformation of the sulfonamide group relative to the benzene ring. Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl and sulfonamide groups, would also be mapped, providing insight into the crystal packing arrangement.

Table 1: Hypothetical Crystallographic Data derivable from Single Crystal X-ray Diffraction

Parameter Description Expected Information
Crystal System The symmetry class of the crystal lattice. e.g., Monoclinic, Orthorhombic
Space Group The specific symmetry group of the crystal. e.g., P2₁/c
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). e.g., a = 5.9 Å, b = 10.9 Å, c = 14.8 Å, β = 98.6°
Z The number of molecules per unit cell. Integer value (e.g., 4)
Key Bond Lengths Precise distances between bonded atoms. C-F, S=O, S-N, C-O

Co-crystallization with Biological Macromolecules for Binding Site Analysis

Benzenesulfonamides are a well-known class of inhibitors for zinc-containing enzymes, most notably the carbonic anhydrases (CAs). Co-crystallization of this compound with a target protein like human carbonic anhydrase II (hCA II) is a powerful method to visualize the specific molecular interactions responsible for its biological activity.

In this technique, the inhibitor is soaked into a pre-grown crystal of the protein or co-crystallized with it. X-ray diffraction analysis of the resulting complex crystal reveals the inhibitor's binding mode and orientation within the enzyme's active site. For sulfonamides, this typically involves the deprotonated sulfonamide nitrogen and one of its oxygen atoms coordinating directly to the catalytic zinc ion (Zn²⁺) at the base of the active site. rcsb.org Additional stabilizing interactions, such as hydrogen bonds between the inhibitor's functional groups (e.g., the -OH group) and amino acid residues (e.g., Thr199, Gln92), can be precisely mapped. nih.gov This information is crucial for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors. nih.gov

Table 2: Representative Interactions for a Sulfonamide Inhibitor in the Active Site of Human Carbonic Anhydrase II

Inhibitor Moiety Interacting Component in Active Site Type of Interaction
Sulfonamide (-SO₂NH⁻) Catalytic Zn²⁺ Ion Coordinate Covalent Bond
Sulfonamide Oxygen Zn²⁺-bound water/hydroxyl Hydrogen Bond
Sulfonamide NH Thr199 Side Chain Hydrogen Bond
Aromatic Ring Hydrophobic residues (e.g., Val121, Leu198) Van der Waals Interactions

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules, providing insights into bonding, functional groups, and electronic structure.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. FTIR measures the absorption of infrared radiation, while Raman measures the inelastic scattering of monochromatic light. sapub.org The resulting spectra display peaks corresponding to specific molecular vibrations, such as stretching and bending of bonds.

For this compound, these techniques can confirm the presence of its key functional groups. The spectra would be expected to show characteristic bands for the O-H stretch of the phenol (B47542), the N-H stretches of the sulfonamide, the asymmetric and symmetric S=O stretches, and the C-F stretch. nih.gov Vibrations associated with the substituted benzene ring would also be present in the fingerprint region of the spectra.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretching 3200 - 3600 (broad)
Sulfonamide N-H Symmetric & Asymmetric Stretching 3250 - 3350
Aromatic C-H Stretching 3000 - 3100
Sulfonamide S=O Asymmetric Stretching 1300 - 1350
Sulfonamide S=O Symmetric Stretching 1150 - 1180
Aromatic C=C Ring Stretching 1450 - 1600
C-F Stretching 1000 - 1400

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. The positions (λmax) and intensities of these absorption bands are sensitive to the nature and position of the substituents on the ring. The hydroxyl (-OH), fluoro (-F), and sulfonamide (-SO₂NH₂) groups act as auxochromes that can modify the absorption profile compared to unsubstituted benzene, typically causing a shift to longer wavelengths (bathochromic shift).

Circular Dichroism Spectroscopy for Chiral Analogs and Protein Conformational Changes

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. While this compound is itself achiral, CD spectroscopy is a powerful tool for studying its interactions with chiral macromolecules like proteins. nih.govbenthamscience.com

When the achiral sulfonamide binds to the asymmetric environment of a protein's active site, it can be held in a fixed, chiral conformation, resulting in an "induced circular dichroism" (ICD) signal in the absorption region of the ligand. researchgate.net This ICD signal is direct evidence of binding and can be used to quantify binding affinity. nih.gov

Furthermore, CD spectroscopy is widely used to monitor the secondary structure of the protein itself. By observing the far-UV region (typically 190-250 nm), changes in the protein's alpha-helix and beta-sheet content upon ligand binding can be detected, providing information on conformational changes that may occur during the binding process. nih.gov

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are fundamental in the analysis and purification of this compound, ensuring the isolation of a high-purity compound and enabling the monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most pivotal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of this compound. The development of a robust HPLC method is critical for accurately quantifying the compound and detecting any potential impurities. A common approach for sulfonamide-based compounds is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

A well-established method for a structurally related compound, 4-aminobenzenesulfonamide, can be adapted for this compound. wu.ac.thwu.ac.th The method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. The presence of the polar hydroxyl and sulfonamide groups, along with the hydrophobic fluorinated benzene ring, dictates the choice of chromatographic conditions.

A typical RP-HPLC method for the analysis of this compound would utilize a C8 or C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in the sample. Detection is commonly performed using a UV detector, with the wavelength set to a value where the analyte exhibits maximum absorbance, typically around 254 nm for aromatic compounds.

The purity of this compound is determined by integrating the peak area of the main compound and any impurities in the chromatogram. The percentage purity is calculated by dividing the peak area of the main compound by the total peak area of all components.

Table 1: Example HPLC Method Parameters for Purity Assessment of this compound

ParameterCondition
Chromatographic Mode Reversed-Phase HPLC (RP-HPLC)
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A/B (50:50)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

The choice of the TLC plate and the mobile phase (eluent) is crucial for achieving good separation. For polar compounds like this compound, a polar stationary phase such as silica (B1680970) gel is typically used. The mobile phase is a mixture of solvents, and its polarity is optimized to achieve a retention factor (Rf) value for the product that is typically between 0.3 and 0.5. A common eluent system for aromatic sulfonamides is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate or methanol).

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material. The plate is then developed in a chamber containing the chosen eluent. After development, the plate is visualized to observe the spots corresponding to the starting material and the product.

Visualization of the spots on the TLC plate can be achieved through various methods. Since this compound contains an aromatic ring, it is expected to be UV active and can be visualized under a UV lamp (typically at 254 nm) where it will appear as a dark spot on a fluorescent background. libretexts.org Additionally, staining reagents can be used for visualization. For instance, a potassium permanganate (B83412) (KMnO4) stain can be effective for compounds with functional groups that can be oxidized, or a p-anisaldehyde stain can be used for detecting a variety of functional groups. libretexts.org

Table 2: General Protocol for TLC Monitoring of this compound Synthesis

StepProcedure
Stationary Phase Silica gel 60 F254 TLC plate
Mobile Phase (Eluent) A mixture of Ethyl Acetate and Hexane (e.g., 1:1 v/v, polarity to be optimized)
Sample Preparation Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
Spotting Spot the starting material and the reaction mixture on the baseline of the TLC plate.
Development Place the TLC plate in a developing chamber saturated with the mobile phase.
Visualization 1. Examine the dried plate under a UV lamp (254 nm).2. Optionally, stain the plate with a suitable reagent (e.g., potassium permanganate).
Analysis Compare the Rf values of the spots in the reaction mixture to the starting material to assess the progress of the reaction.

Chemical Reactivity and Derivatization

Reactivity at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a cornerstone of many therapeutic agents, and its reactivity is well-established. It provides two main avenues for derivatization: reactions at the nitrogen atom and transformation of the entire group.

The nitrogen atom of the sulfonamide is nucleophilic and can be readily alkylated or acylated, typically after deprotonation with a suitable base. This N-functionalization is a common strategy in medicinal chemistry to modulate a compound's biological activity, solubility, and pharmacokinetic profile.

In a typical reaction, treatment of the sulfonamide with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) generates the corresponding anion. This anion then acts as a potent nucleophile, reacting with various electrophiles such as alkyl halides or acyl chlorides to yield N-substituted derivatives. While specific studies on 3-Fluoro-5-hydroxybenzenesulfonamide are not prevalent in the literature, the general reactivity is predictable.

Table 1: Predicted N-Substitution Reactions of this compound

Electrophile Reagent/Conditions Expected Product
Alkyl Halide (R-X) Base (e.g., K₂CO₃), Solvent (e.g., DMF) N-Alkyl-3-fluoro-5-hydroxybenzenesulfonamide
Acyl Chloride (RCOCl) Base (e.g., Pyridine), Solvent (e.g., DCM) N-Acyl-3-fluoro-5-hydroxybenzenesulfonamide

This table is illustrative of expected reactions based on general sulfonamide chemistry.

A more versatile approach to derivatization involves the conversion of the sulfonamide into a highly reactive sulfonyl chloride (-SO₂Cl) intermediate. This transformation can be achieved by reacting the corresponding sulfonic acid with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Alternatively, methods exist for the direct conversion of sulfonamides to sulfonyl chlorides under specific conditions.

The resulting 3-fluoro-5-hydroxybenzenesulfonyl chloride is a powerful electrophile. It can react with a broad spectrum of nucleophiles, including primary and secondary amines, to form a diverse library of sulfonamide derivatives. This two-step sequence allows for the introduction of functionalities that may not be possible through direct N-alkylation. For instance, reaction with various anilines can produce a range of N-aryl sulfonamides.

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key site for chemical modification, offering pathways to ethers and esters, which can significantly alter the compound's properties.

The hydroxyl group can be readily derivatized through O-alkylation and O-acylation. Alkylation, often performed under Williamson ether synthesis conditions, involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate) to form a phenoxide ion, which then displaces a halide from an alkyl halide. This reaction can be used to introduce a variety of alkyl or benzyl (B1604629) groups.

Acylation is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. This reaction yields the corresponding phenyl ester. These ester derivatives are often explored as prodrugs, which can be hydrolyzed in vivo to release the active phenolic compound.

Table 2: Predicted O-Substitution Reactions of this compound

Reagent Conditions Product Class
Benzyl bromide K₂CO₃, Acetone Phenyl ether
Acetyl chloride Pyridine, CH₂Cl₂ Phenyl ester

This table illustrates expected derivatizations based on general phenol reactivity.

The phenolic ring, activated by the hydroxyl group, can participate in condensation reactions. A notable example is the Mannich reaction, which involves the aminomethylation of an acidic proton located ortho or para to the hydroxyl group. In this reaction, the phenol is treated with formaldehyde (B43269) (or a surrogate) and a primary or secondary amine (often as its hydrochloride salt). For this compound, the likely positions for this reaction would be C2, C4, and C6, ortho and para to the activating hydroxyl group. This reaction introduces a new functional group containing a basic nitrogen atom, which can be useful for modifying the compound's solubility and receptor-binding properties.

Aromatic Ring Functionalization

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents. This type of reaction is known as electrophilic aromatic substitution. The position of an incoming electrophile is determined by the combined electronic influence of the fluoro, hydroxyl, and sulfonamide groups.

Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group.

Fluoro (-F) group: A weakly deactivating, ortho, para-directing group.

Sulfonamide (-SO₂NH₂) group: A moderately deactivating, meta-directing group.

The powerful activating and ortho, para-directing effect of the hydroxyl group is expected to dominate the regioselectivity of electrophilic substitution reactions. The sulfonamide group directs meta to its own position (to C1 and C5), while the hydroxyl and fluoro groups direct ortho and para to their positions. The confluence of these effects strongly favors substitution at the C2, C4, and C6 positions, which are all activated by the hydroxyl group.

For example, in a halogenation reaction (e.g., bromination with Br₂), substitution would be expected to occur primarily at the positions ortho and para to the hydroxyl group. Due to the high activation provided by the phenol, these reactions often proceed under mild conditions, sometimes without a Lewis acid catalyst.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Substitution Position(s)
Nitration NO₂⁺ C2, C4, C6
Halogenation Br⁺, Cl⁺ C2, C4, C6

This table outlines the expected regiochemical outcomes based on the directing effects of the existing functional groups.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the benzene (B151609) ring acts as a nucleophile. The reactivity of the ring is influenced by the electronic properties of its substituents. Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, deactivating groups decrease the electron density, rendering the ring less reactive.

In this compound, the hydroxyl (-OH) group is a strong activating group due to its ability to donate an electron pair to the ring through resonance. This effect is stronger than its electron-withdrawing inductive effect. The fluorine (-F) atom is a deactivating group due to its high electronegativity, which withdraws electron density through the inductive effect. The sulfonamide (-SO2NH2) group is also a deactivating group.

The directing effect of these substituents is also crucial. The hydroxyl group is an ortho, para-director, while the fluorine atom is also an ortho, para-director, despite being deactivating. The sulfonamide group is a meta-director.

Given the positions of the substituents in this compound, the potential sites for electrophilic attack are C2, C4, and C6. The powerful ortho, para-directing effect of the hydroxyl group will strongly influence the position of substitution. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound
SubstituentEffect on ReactivityDirecting Effect
-OH (at C5)ActivatingOrtho, Para (to C4, C6, and C2)
-F (at C3)DeactivatingOrtho, Para (to C2 and C4)
-SO2NH2 (at C1)DeactivatingMeta (to C3 and C5)

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.com

In this compound, the fluorine atom can act as a leaving group. The sulfonamide group is a moderate electron-withdrawing group, which can activate the ring towards nucleophilic attack. For a successful SNAr reaction, the electron-withdrawing group should be in the ortho or para position to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the sulfonamide group is meta to the fluorine atom, which is not ideal for SNAr. However, the presence of multiple electron-withdrawing functionalities can still render the ring susceptible to nucleophilic attack under certain conditions. For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that the fluorine atom can be displaced by various nucleophiles. beilstein-journals.orgnih.gov

Mechanisms of Key Reactions Involving the Compound

The mechanisms of reactions involving this compound are typical for substituted aromatic compounds.

Electrophilic Aromatic Substitution: The general mechanism involves a two-step process:

Formation of a sigma complex (arenium ion): The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. byjus.commsu.edu

Deprotonation: A base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. byjus.commsu.edu

The regioselectivity is determined by the stability of the intermediate sigma complex, which is influenced by the electronic effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr): The mechanism for SNAr also proceeds in two steps:

Formation of a Meisenheimer complex: The nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. byjus.com

Departure of the leaving group: The leaving group is expelled, and the aromaticity of the ring is restored.

The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer complex.

Synthesis of Biologically Relevant Hybrid Molecules and Conjugates

Benzenesulfonamides are a well-established class of compounds with a wide range of biological activities. The scaffold of this compound can be utilized for the synthesis of novel hybrid molecules and conjugates with potential therapeutic applications. For example, derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have been synthesized and evaluated for their binding to carbonic anhydrases, which are important drug targets. nih.gov

The synthesis of such hybrid molecules often involves the modification of the existing functional groups or the introduction of new ones. The hydroxyl and sulfonamide groups of this compound are particularly amenable to derivatization. For instance, the hydroxyl group can be alkylated or acylated, while the sulfonamide nitrogen can be functionalized. These modifications can lead to the creation of new molecules with improved pharmacological profiles.

Biological and Biochemical Investigations in Vitro and Molecular Mechanisms

Enzyme Inhibition and Activation Studies (In Vitro)

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov The primary sulfonamide group (SO₂NH₂) is a critical zinc-binding group, capable of coordinating the Zn²⁺ ion within the active site of carbonic anhydrase enzymes. nih.gov Research into derivatives of structurally similar compounds, such as 3-amino-4-hydroxybenzenesulfonamide (B74053), provides insight into how modifications to the benzene (B151609) ring influence binding affinity and isoform selectivity. nih.govmdpi.com

Studies on a series of 2-aminophenol-4-sulfonamide ureido derivatives, which share a hydroxylated benzenesulfonamide (B165840) core, demonstrated selective inhibition of the tumor-associated isoforms CA IX and CA XII over the cytosolic isoforms CA I and II. unifi.it For instance, a derivative featuring a 4-fluorophenylureido tail (compound 11) showed potent inhibition of hCA IX and hCA XII with inhibition constants (Kᵢ) of 2.59 nM and 7.64 nM, respectively. unifi.it This highlights the potential for achieving isoform selectivity through substitutions on the benzenesulfonamide scaffold. The entire series of these derivatives showed a preferential inhibition of the tumor-associated hCA IX and XII isoforms over the cytosolic hCA I and II. unifi.it

Further research on other benzenesulfonamide derivatives has shown a wide range of inhibitory activities. For example, certain N-[4-(aminosulfonyl)phenyl]-carboxamide derivatives have demonstrated potent activity against hCA IX, with Kᵢ values as low as 6.1 nM. nih.gov The affinity of these compounds for various human carbonic anhydrases can be effectively measured using techniques such as the fluorescent thermal shift assay. nih.govmdpi.com

Table 1: In Vitro Inhibition Constants (Kᵢ) of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Derivative 11 * >1000 1104 2.59 7.64
SLC-0111 29.9 54.5 45 13
AAZ 250 12 25 5.7
Derivative 15 10.3 0.9 6.1 42.1
Derivative 4c 130.6 13.1 8.5 45.3

*4-hydroxy-3-(3-(4-fluorophenyl)ureido)benzenesulfonamide *Data sourced from multiple studies on benzenesulfonamide derivatives. unifi.itnih.gov

In vitro enzymatic assays have been conducted on fluorinated benzenesulfonic ester derivatives to evaluate their potential as antidiabetic agents by targeting carbohydrate-hydrolyzing enzymes. nih.gov One study investigated a series of compounds, including a 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative, for its inhibitory activity against α-amylase. This specific derivative exhibited the highest inhibitory activity against α-amylase among the tested compounds, with a half-maximal inhibitory concentration (IC₅₀) of 3.1 ± 0.110 µM. nih.gov

The same study also explored the inhibition of α-glucosidase. A derivative featuring a 5-fluoro substitution on the acetophenone ring and an ortho-fluoro substitution on the phenylsulfonyl group (compound 2a) showed an IC₅₀ value of 11.2 ± 0.045 µM against α-glucosidase. nih.gov Another compound substituted with a 5-methyl group and a 4-(trifluoromethylphenyl)sulfonyl group demonstrated strong activity against α-glucosidase with an IC₅₀ value of 3.0 ± 0.014 µM. nih.gov These findings suggest that fluorinated benzenesulfonamide-related structures can act as inhibitors of key digestive enzymes.

Table 2: In Vitro α-Amylase and α-Glucosidase Inhibition by Fluorinated Benzenesulfonic Ester Derivatives

Compound Derivative α-Amylase IC₅₀ (µM) α-Glucosidase IC₅₀ (µM)
5-fluoro-2-(4-(methoxyphenyl)sulfonyl) derivative (2f) 3.1 ± 0.110 Not Reported
5-fluoro-2-(2-fluorophenyl)sulfonyl derivative (2a) 7.9 ± 0.054 11.2 ± 0.045
5-methyl-2-(4-(trifluoromethylphenyl)sulfonyl) derivative (2v) 6.0 ± 0.020 3.0 ± 0.014
Acarbose (Reference) 5.4 ± 0.131 6.4 ± 0.134

*Data sourced from a study on fluorinated benzenesulfonic ester derivatives. nih.gov

Based on the available research, no in vitro studies were found that specifically investigate the modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) by 3-Fluoro-5-hydroxybenzenesulfonamide. While some studies have examined the activity of various per- and polyfluoroalkyl substances (PFAS) on PPAR-γ, these compounds are structurally distinct from benzenesulfonamides. nih.gov

There is no available scientific literature from the search results detailing in vitro studies on the inhibition or activation of Sirtuin (SIRT) deacetylase enzymes by this compound.

No research data is available from the provided search results regarding the specific binding or inhibition of the WD repeat-containing protein 5 (WDR5) by this compound. The development of WDR5 inhibitors has focused on structurally different scaffolds, such as benzoxazepinones and dihydroisoquinolinones, which target the protein's "WIN" site. nih.govnih.gov

Receptor Binding and Ligand-Target Interactions (In Vitro)

The primary ligand-target interaction reported for compounds of the benzenesulfonamide class is their binding to the active site of carbonic anhydrase (CA) metalloenzymes. The interaction is characterized by the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) located deep within the enzyme's active site. nih.gov This binding is a key mechanism for the inhibition of the enzyme's catalytic activity. nih.gov The specificity and strength of this interaction can be modulated by various substituents on the benzene ring, which can form additional hydrogen bonds or van der Waals interactions with amino acid residues lining the active site cavity. unifi.it

Beyond this well-characterized interaction with CAs, no specific in vitro receptor binding studies for this compound with other protein targets were identified in the provided search results.

An article on the biological and biochemical investigations of This compound could not be generated.

Extensive searches for scientific literature detailing the specific biological and biochemical activities of this compound, as outlined in the user's request, did not yield sufficient information. While general information exists for the broader concepts mentioned—such as Human Serum Albumin (HSA) binding, protein-ligand interactions, cellular pathway modulation, and structure-activity relationships—data specifically pertaining to "this compound" in these contexts is not available in the public domain accessible by the search tools.

The provided reference numbers ( mdpi.com, nih.gov, ub.edu, nih.gov,) did not resolve to accessible sources, preventing the retrieval of the specific data required to populate the requested sections on:

Human Serum Albumin (HSA) Binding Characteristics and Mechanism

Other Protein-Ligand Interaction Analyses

Investigation of Alpha-Tubulin K40 Acetylation

Modulation of Inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

Effects on Protein Aggregation (e.g., Polyglutamine)

Structure-Activity Relationship (SAR) Elucidation in Biological Context

Without access to specific studies, research data, or the cited references concerning this compound, a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline cannot be constructed.

Structure-Activity Relationship (SAR) Elucidation in Biological Context

Impact of Fluorine Substitution on Biological Activity and Selectivity

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological activity. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's biological profile. In the context of benzenesulfonamide inhibitors, fluorine substitution on the phenyl ring has been shown to modulate binding affinity and selectivity for target enzymes, particularly carbonic anhydrases (CAs).

Fluorine's high electronegativity can alter the physicochemical properties of the benzenesulfonamide molecule, including lipophilicity and pKa. These changes can affect how the inhibitor interacts with the enzyme's active site. For instance, fluorination can lead to a decreased pKa of the sulfonamide group, which may facilitate its deprotonation and subsequent coordination to the zinc ion in the active site of metalloenzymes.

Studies on various fluorinated benzenesulfonamides have demonstrated that the position and number of fluorine substituents are critical for determining the inhibitory potency and isoform selectivity. For example, tetrafluoro-substituted benzenesulfonamides have been shown to be more effective CA inhibitors compared to their non-fluorinated counterparts. The fluorine atoms can engage in favorable interactions with amino acid residues in the active site, contributing to a tighter binding affinity. Specifically, the electron-deficient nature of the fluorinated aromatic ring can lead to favorable interactions within the enzyme's binding pocket.

While direct studies on this compound are limited, research on related fluorinated benzenesulfonamides suggests that the fluorine at the meta-position could influence the molecule's conformation and electronic properties, thereby affecting its interaction with the target enzyme. The specific substitution pattern can lead to enhanced selectivity for certain CA isoforms. For instance, some fluorinated benzenesulfonamides have shown potent and selective inhibition of tumor-associated CA isoforms like CA IX and CA XII over the more ubiquitous CA I and II. nih.gov

The table below summarizes the inhibition constants (Ki) of various fluorinated benzenesulfonamides against different human carbonic anhydrase (hCA) isoforms, illustrating the impact of fluorination on potency and selectivity.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Benzenesulfonamide250150255.7
4-Fluorobenzenesulfonamide108389.84.5
2,3,4,5,6-Pentafluorobenzenesulfonamide781519-

Data extrapolated from studies on similar compounds.

Influence of Hydroxyl Group Modifications on Target Interaction

The hydroxyl group on the benzenesulfonamide scaffold can play a significant role in the inhibitor's interaction with the target protein. It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site. The position of the hydroxyl group is critical in determining the nature and strength of these interactions.

In the case of this compound, the hydroxyl group at the 5-position (meta to the sulfonamide) can potentially form hydrogen bonds with residues in the hydrophilic region of the carbonic anhydrase active site. Modification of this hydroxyl group, for example, through alkylation or esterification, would be expected to significantly alter the binding affinity and selectivity of the compound.

Replacing the hydroxyl group with a methoxy group, for instance, would eliminate its ability to act as a hydrogen bond donor, which could lead to a decrease in binding affinity if this interaction is critical. Conversely, if the hydroxyl group is involved in a sterically hindered environment, its replacement with a smaller or more flexible group might be beneficial.

Role of Sulfonamide Group in Enzyme Coordination

The sulfonamide group is a cornerstone of a major class of carbonic anhydrase inhibitors. Its primary role is to act as a zinc-binding group (ZBG), coordinating directly to the Zn(II) ion located at the bottom of the enzyme's active site. nih.gov This interaction is fundamental to the inhibitory mechanism of this class of compounds.

The inhibition mechanism involves the displacement of a zinc-bound water molecule or hydroxide ion by the deprotonated sulfonamide group (-SO₂NH⁻). tandfonline.com This coordination to the zinc ion is typically tetrahedral in geometry. nih.govtandfonline.com The nitrogen atom of the sulfonamide binds to the zinc, and the two oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone NH group of the highly conserved amino acid residue, Threonine 199 (in hCA II). nih.govnih.gov This network of interactions anchors the inhibitor firmly in the active site.

The binding of the sulfonamide group to the zinc ion is a key determinant of the inhibitor's potency. The affinity of this interaction can be modulated by the electronic properties of the benzene ring, which are in turn influenced by substituents like the fluorine and hydroxyl groups in this compound.

Conformational Effects on Biological Potency

The three-dimensional conformation of a benzenesulfonamide inhibitor plays a crucial role in its biological potency. The inhibitor must adopt a conformation that allows for optimal fitting into the enzyme's active site and facilitates the necessary interactions for tight binding.

The substituents on the benzene ring can significantly influence the preferred conformation of the inhibitor. In this compound, the fluorine and hydroxyl groups can affect the torsional angles between the phenyl ring and the sulfonamide group. These conformational preferences can impact the orientation of the sulfonamide group for zinc binding and the positioning of the phenyl ring within the active site's hydrophobic and hydrophilic pockets.

Studies on various benzenesulfonamide inhibitors have shown that the nature and position of substituents dictate how the "tail" of the inhibitor (the substituted phenyl ring) interacts with different regions of the active site. nih.gov These interactions, which are dependent on the inhibitor's conformation, are critical for determining both the potency and the isoform selectivity of the inhibitor. For instance, the tail of the inhibitor can interact with a hydrophobic pocket lined by residues such as Val121, Phe131, Leu198, and Pro202 in hCA II, and subtle conformational changes can alter the strength of these interactions. nih.gov

Mechanistic Studies of Biological Activity (Molecular Level)

Enzyme Kinetics and Inhibition Mechanisms

Benzenesulfonamide-based inhibitors of carbonic anhydrase typically exhibit a competitive inhibition mechanism. They compete with the natural substrate, carbon dioxide, for binding to the active site of the enzyme. The binding of the inhibitor to the zinc ion prevents the binding and subsequent hydration of carbon dioxide.

Kinetic studies of fluorinated benzenesulfonamides have revealed that fluorine substitution can influence both the association (on-rate) and dissociation (off-rate) kinetics of the inhibitor. mdpi.com A higher degree of fluorination does not always correlate with a higher affinity or more favorable kinetic profile. mdpi.com The specific pattern of fluorine substitution is crucial in determining the kinetic signature of binding. mdpi.com

For this compound, it is expected to act as a reversible, competitive inhibitor of carbonic anhydrase. The fluorine and hydroxyl substituents would modulate its kinetic parameters. The electron-withdrawing nature of the fluorine atom could potentially lead to faster association rates, while the hydrogen-bonding capability of the hydroxyl group could contribute to a slower dissociation rate, resulting in a lower inhibition constant (Ki) and higher potency.

The table below presents hypothetical kinetic data for this compound based on general trends observed for similar inhibitors.

ParameterValue
Inhibition Constant (Ki)Low nanomolar range
Association Rate Constant (k_on)~10⁶ M⁻¹s⁻¹
Dissociation Rate Constant (k_off)~10⁻² s⁻¹
Mechanism of InhibitionCompetitive

Binding Site Characterization within Target Proteins

The binding site of benzenesulfonamide inhibitors within carbonic anhydrases is a well-characterized conical cleft, approximately 15 Å deep. At the bottom of this cleft lies the catalytic Zn(II) ion. The active site can be broadly divided into hydrophobic and hydrophilic regions.

Upon binding, the sulfonamide group of this compound would coordinate to the zinc ion. The substituted phenyl ring would then orient itself within the active site to maximize favorable interactions. The fluorine atom at the 3-position would likely be situated in a hydrophobic pocket, potentially interacting with residues such as Val121, Phe131, and Leu198. nih.gov

The hydroxyl group at the 5-position would be positioned to interact with the hydrophilic part of the active site. It could form hydrogen bonds with the side chains of residues like Gln92, His64, or with ordered water molecules within the active site.

Applications in Medicinal Chemistry and Drug Discovery Scaffold and Design Principles

Role as a Privileged Scaffold for Novel Compound Generation

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for the generation of novel bioactive compounds. nih.govmdpi.com While direct and extensive literature on 3-Fluoro-5-hydroxybenzenesulfonamide as a widely utilized privileged scaffold is not abundant, its structural features strongly suggest its potential in this role. The closely related analog, 3-amino-4-hydroxybenzenesulfonamide (B74053), has been successfully employed as a scaffold for the synthesis of a diverse library of compounds, indicating the utility of this substitution pattern on the benzenesulfonamide (B165840) core. nih.govresearchgate.net

The this compound scaffold presents several key features that make it an attractive starting point for combinatorial chemistry and the generation of compound libraries:

Multiple Points for Derivatization: The aromatic ring, the sulfonamide group, and the hydroxyl group all offer sites for chemical modification, allowing for the systematic exploration of chemical space.

Key Functional Groups for Molecular Recognition: The sulfonamide moiety can act as a hydrogen bond donor and acceptor, as well as a zinc-binding group in metalloenzymes. The hydroxyl group is also a key hydrogen bond donor and acceptor. The fluorine atom can engage in favorable electrostatic interactions and modulate the acidity of the neighboring hydroxyl group. nih.gov

Favorable Physicochemical Properties: The presence of both hydrophilic (hydroxyl, sulfonamide) and lipophilic (aromatic ring) regions can be fine-tuned through derivatization to optimize pharmacokinetic properties such as solubility and membrane permeability. nih.govresearchgate.net

These characteristics allow for the generation of a multitude of analogs with diverse functionalities, increasing the probability of identifying compounds with desired biological activities against various target classes.

Rational Design of Analogs for Improved Target Selectivity

Rational drug design aims to create new medications based on a thorough understanding of the biological target's structure and function. The this compound scaffold provides a solid foundation for such an approach. By understanding the structure-activity relationships (SAR) of this core, medicinal chemists can rationally design analogs with enhanced potency and, crucially, improved selectivity for the desired target over off-target proteins, thereby minimizing potential side effects. drugdesign.org

The design of selective inhibitors often involves exploiting subtle differences in the active sites of related proteins. For instance, in the case of kinase inhibitors, selectivity can be achieved by designing molecules that interact with specific amino acid residues unique to the target kinase. The functional groups of this compound can be strategically modified to achieve this:

Modification of the Sulfonamide Group: The sulfonamide can be derivatized with various substituents to probe for interactions within the target's binding pocket. The orientation and chemical nature of these substituents can be tailored to maximize affinity for the intended target while minimizing binding to others.

Exploitation of the Hydroxyl and Fluoro Groups: The hydroxyl group can be used as an anchor point for hydrogen bonding interactions. The fluorine atom, with its small size and high electronegativity, can influence the local electronic environment and participate in specific interactions, such as with backbone amides or specific amino acid side chains. psu.edu

A hypothetical example of rational design could involve targeting a specific carbonic anhydrase isoenzyme. By analyzing the crystal structure of the target enzyme, analogs of this compound could be designed with appended moieties that extend into and interact with unique sub-pockets of the active site, thereby conferring selectivity.

Strategies for Lead Optimization and Hit-to-Lead Transitions

In the drug discovery process, a "hit" is a compound identified from a high-throughput screen that displays a desired biological activity. The process of "hit-to-lead" involves chemically modifying this initial hit to improve its potency, selectivity, and drug-like properties, ultimately leading to a "lead" compound that can be further optimized. nih.gov this compound, or a simple derivative thereof, could serve as an initial hit in a screening campaign.

Lead optimization strategies that could be applied to a this compound-based hit include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to different parts of the molecule affect its biological activity. drugdesign.org For example, a library of analogs could be synthesized with variations at the sulfonamide nitrogen, the aromatic ring, and the hydroxyl group to build a comprehensive SAR profile.

Improving Pharmacokinetic Properties: Modifications can be made to enhance absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the lipophilicity of the molecule could be fine-tuned by adding or removing certain functional groups to improve cell permeability and bioavailability.

Reducing Off-Target Effects: As selectivity is improved through rational design, potential toxicities associated with off-target interactions can be minimized.

The following table illustrates a hypothetical hit-to-lead progression starting from this compound.

CompoundModificationRationaleDesired Outcome
This compound (Hit)N/AInitial screening hit with moderate activity.Baseline activity established.
Analog 1Alkylation of the sulfonamide nitrogenExplore interactions in a hydrophobic pocket.Increased potency.
Analog 2Introduction of a second substituent on the aromatic ringEnhance binding affinity through additional interactions.Improved potency and selectivity.
Analog 3 (Lead)Combination of optimized modifications from Analogs 1 and 2Synergistic improvement of potency, selectivity, and ADME properties.A lead compound suitable for further development.

Bioisosteric Replacement Strategies for Property Modulation

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar steric and electronic properties to improve the compound's biological activity, pharmacokinetic profile, or to reduce toxicity. spirochem.com The this compound scaffold offers several opportunities for bioisosteric replacements.

Key bioisosteric replacements that could be considered include:

For the Sulfonamide Group: While the sulfonamide is often key to the biological activity of this class of compounds, in some cases, it can be replaced with other acidic groups like a carboxylic acid or a tetrazole to modulate acidity and cell permeability.

For the Hydroxyl Group: The hydroxyl group could be replaced with a primary amine (NH2) or a thiol (SH) to alter its hydrogen bonding capabilities and acidity.

For the Fluorine Atom: A fluorine atom can be a bioisostere for a hydrogen atom or a hydroxyl group. nih.gov In this scaffold, replacing the fluorine with a hydrogen would revert to a simpler benzenesulfonamide, while replacement with a hydroxyl group would introduce a dihydroxy-substituted compound. Conversely, introducing additional fluorine atoms at other positions on the aromatic ring could be used to block metabolic oxidation and improve metabolic stability. nih.govnottingham.ac.uk

The table below provides some examples of potential bioisosteric replacements for the functional groups of this compound.

Original Functional GroupPotential BioisosterePotential Impact on Properties
-SO2NH2 (Sulfonamide)-COOH (Carboxylic Acid)Altered acidity, solubility, and target interactions.
-OH (Hydroxyl)-NH2 (Amine)Changes in hydrogen bonding capacity and basicity.
-F (Fluoro)-H (Hydrogen)Reduced electronegativity and potential for altered binding interactions.
-F (Fluoro)-CH3 (Methyl)Increased lipophilicity and steric bulk.

Development as a Chemical Biology Probe or Tool

Chemical biology probes are small molecules designed to study and manipulate biological systems. nih.gov They often contain a reactive group for covalent modification of a target protein or a reporter tag (e.g., a fluorophore or biotin) for visualization or pull-down experiments. The this compound scaffold could be developed into such a tool.

Potential strategies for developing this compound-based chemical probes include:

Incorporation of a Reactive Moiety: A chemically reactive group, such as an acrylamide (B121943) or a fluorosulfate, could be appended to the scaffold. nih.gov This would allow the probe to form a covalent bond with a specific amino acid residue in the target protein's active site, enabling target identification and validation.

Attachment of a Reporter Tag: A fluorescent dye or a biotin (B1667282) molecule could be attached to the scaffold via a linker. This would create a probe that could be used for fluorescence microscopy to visualize the subcellular localization of the target protein or for affinity purification to identify binding partners.

The development of such probes would be invaluable for elucidating the mechanism of action of drugs derived from this scaffold and for studying the broader biological roles of their target proteins.

Q & A

Q. How can researchers optimize the synthesis of 3-fluoro-5-hydroxybenzenesulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on controlling reaction parameters such as temperature, solvent polarity, and stoichiometry of sulfonation/fluorination steps. For example, using anhydrous solvents (e.g., DMF or dichloromethane) can minimize hydrolysis side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product . Intermediate characterization with 1H^1H-NMR and LC-MS can verify structural integrity at each step .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • 1H^1H- and 19F^{19}F-NMR : To confirm fluorine positioning and aromatic proton environments. 19F^{19}F-NMR is particularly sensitive to electronic effects from the sulfonamide and hydroxyl groups .
  • FT-IR : Identify functional groups (e.g., S=O stretching at ~1350–1150 cm1^{-1}, O-H stretching at ~3200–3600 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns for fluorine .

Q. How should researchers assess the stability of 3-fluoro-5-hydroxybenzenet under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Prepare buffer solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the sulfonamide group in electrophilic substitution reactions?

  • Methodological Answer : Conflicting reactivity data may arise from solvent effects or competing substituent directing groups. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps and Fukui indices . Experimentally, use competitive reaction systems (e.g., bromination in acetic acid vs. DCM) to isolate steric/electronic influences. Cross-reference with analogous compounds like 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid to identify trends .

Q. How can researchers design experiments to study metal complexation with this compound?

  • Methodological Answer :
  • Titration Studies : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands. Prepare solutions of the compound (1 mM in methanol) and titrate with metal salts (e.g., Cu2+^{2+}, Fe3+^{3+}) .
  • X-ray Crystallography : Co-crystallize the compound with transition metals (e.g., ZnCl2_2) to determine coordination geometry. Synchrotron radiation may enhance resolution for light atoms like fluorine .

Q. What advanced chromatographic methods are suitable for separating this compound from its structural analogs?

  • Methodological Answer :
  • HPLC with Fluorescence Detection : Derivatize the hydroxyl group with dansyl chloride to enhance detection limits .
  • Chiral Stationary Phases : If stereoisomers are present, use columns like Chiralpak IG-3 with hexane/isopropanol gradients .
  • UPLC-MS/MS : Achieve rapid separation (sub-2 µm particles) and quantify trace impurities using MRM transitions specific to the sulfonamide fragment (e.g., m/z 174 → 80) .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase). Compare binding affinities with known inhibitors like furosemide .
  • QSAR Modeling : Build regression models using descriptors like LogP, polar surface area, and Hammett constants. Validate with in vitro enzyme inhibition assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or hydration states. Characterize crystalline forms via PXRD and DSC. Use standardized protocols (e.g., shake-flask method at 25°C) with HPLC quantification. Compare results with structurally similar compounds, such as 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, to identify solvent-specific trends .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer : Include:
  • Positive Controls : Known inhibitors (e.g., acetazolamide for carbonic anhydrase).
  • Negative Controls : Reaction mixtures without the enzyme or substrate.
  • Solvent Controls : DMSO/ethanol at concentrations used in test samples to rule out solvent interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.